An In-Depth Technical Guide to Colchicine Methanethiosulfonate: A Covalent Probe for Tubulin Interrogation
An In-Depth Technical Guide to Colchicine Methanethiosulfonate: A Covalent Probe for Tubulin Interrogation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of a Classic Mitotic Inhibitor
Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long-standing history in medicine, most notably as a treatment for gout.[1] Its mechanism of action lies in its ability to bind to β-tubulin, a subunit of microtubules, thereby disrupting their polymerization dynamics.[1][2] This interference with the microtubule cytoskeleton, a crucial component in cell division, migration, and intracellular transport, underpins its potent anti-mitotic and anti-inflammatory effects. However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity.[3] Furthermore, its non-covalent, albeit high-affinity, interaction with tubulin can be reversible, limiting its application as a precise tool for studying tubulin biology.
To address these limitations and to develop more specific molecular probes, researchers have synthesized various colchicine derivatives.[3] Among these, Colchicine Methanethiosulfonate (MTS-Colchicine) emerges as a promising tool for covalently modifying tubulin, offering a more permanent and targeted interaction. This guide provides a comprehensive technical overview of the chemical structure, properties, and putative applications of Colchicine Methanethiosulfonate as a chemical probe for tubulin research.
Chemical Structure and Properties of Colchicine Methanethiosulfonate
Based on its nomenclature and the known reactivity of methanethiosulfonate (MTS) reagents, Colchicine Methanethiosulfonate is a derivative of colchicine where a reactive MTS group is appended to the colchicine scaffold. The MTS group is a highly effective thiol-specific modifying agent, known to form a stable disulfide bond with cysteine residues in proteins.[4][5]
| Property | Value | Source |
| CAS Number | 1217821-52-7 | [6][7] |
| Molecular Formula | C24H29NO8S2 | [6][7] |
| Molecular Weight | 523.62 g/mol | [6][8] |
| Appearance | Pale Yellow to Light Yellow Solid | [8] |
| Storage | 2-8°C, protected from light and moisture | [8] |
The introduction of the electrophilic MTS group is the key modification that transforms colchicine from a reversible binding agent into a potential covalent probe.
Mechanism of Action: From Reversible Binding to Covalent Modification
The therapeutic and toxic effects of colchicine stem from its interaction with the colchicine binding site on β-tubulin.[9][10] This binding event prevents the conformational changes required for tubulin dimers to incorporate into growing microtubules, thus leading to microtubule depolymerization.[11]
Colchicine Methanethiosulfonate is designed to initially bind to the same site on tubulin, guided by the colchicine scaffold. Once localized, the methanethiosulfonate moiety can react with a proximate cysteine residue, forming a covalent disulfide bond. This proposed two-step mechanism is visualized below:
Figure 1: Proposed mechanism of covalent tubulin modification by MTS-Colchicine.
The crystal structure of tubulin in complex with colchicine and its analogs reveals the presence of cysteine residues within or near the binding pocket, such as Cys-241 and Cys-354 on β-tubulin, which are potential targets for covalent modification by the MTS group.[9][10]
Synthesis of Colchicine Methanethiosulfonate: A Putative Approach
A generalized workflow for such a synthesis is outlined below:
Figure 2: A putative synthetic workflow for Colchicine Methanethiosulfonate.
It is crucial to note that this proposed synthesis is hypothetical and would require significant experimental optimization and characterization.
Applications in Research: Tubulin Labeling and Drug Discovery
The primary application of Colchicine Methanethiosulfonate in a research setting is as a covalent probe for tubulin. This allows for a range of experiments that are not possible with non-covalent ligands.
Covalent Labeling of Tubulin
MTS-Colchicine can be used to permanently label tubulin in vitro. This is particularly useful for:
-
Identifying and characterizing the colchicine binding site: By covalently modifying tubulin, researchers can use techniques like mass spectrometry to identify the specific cysteine residue(s) that have been labeled, providing direct evidence of their proximity to the binding pocket.
-
Studying tubulin dynamics: Covalently labeled tubulin can be tracked in various biochemical assays without the concern of the probe dissociating over time.
-
Developing novel assays: The permanent nature of the labeling allows for the development of robust high-throughput screening assays for new molecules that may compete for the colchicine binding site.
A generalized protocol for labeling purified tubulin with an electrophilic probe like MTS-Colchicine is as follows:
Experimental Protocol: In Vitro Labeling of Tubulin
-
Preparation of Tubulin: Purified tubulin is prepared and stored in a suitable buffer (e.g., MES buffer with GTP and MgCl2). The concentration of tubulin is determined using a standard protein assay.
-
Preparation of MTS-Colchicine Stock Solution: A stock solution of Colchicine Methanethiosulfonate is prepared in an appropriate organic solvent like DMSO.
-
Labeling Reaction: The tubulin solution is incubated with a molar excess of MTS-Colchicine at a controlled temperature (e.g., 37°C) for a specific duration. The optimal molar ratio and incubation time need to be determined empirically.
-
Quenching the Reaction: The labeling reaction is stopped by the addition of a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol, which will react with any excess MTS-Colchicine.
-
Removal of Excess Probe: Unreacted MTS-Colchicine and the quenching agent are removed by methods such as gel filtration or dialysis.
-
Confirmation of Labeling: The extent of labeling can be confirmed by techniques such as mass spectrometry or by using a fluorescently tagged secondary probe that reacts with a reporter group on a modified MTS-Colchicine.
Figure 3: Workflow for the in vitro covalent labeling of tubulin.
Future Perspectives and Conclusion
Colchicine Methanethiosulfonate represents a valuable, albeit under-characterized, tool for the study of tubulin biology. Its ability to covalently modify its target offers a significant advantage over its parent compound for specific research applications. While further research is needed to fully elucidate its synthesis, reactivity, and specific applications, the principles of its design suggest a high potential for advancing our understanding of the microtubule cytoskeleton and for the development of novel anti-cancer therapeutics. The use of such covalent probes, in conjunction with modern analytical techniques, will undoubtedly continue to provide critical insights into the complex world of cellular mechanics.
References
-
Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery. FEBS Letters. 2015.
-
Left: Tubuline crystal structure depicting the colchicine binding site... ResearchGate. N.D.
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PubMed Central. 2022.
-
Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. PubMed. 2021.
-
Crystal structure of the colchicine-bound soluble tubulin from the... ResearchGate. N.D.
-
Labeling Tubulin and Quantifying Labeling Stoichiometry. Hyman Lab. N.D.
-
Biocompatible sulfonium-based covalent probes for endogenous tubulin fluorescence nanoscopy in live and fixed cells. bioRxiv. 2025.
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. 2016.
-
MTS reagents. Uptima. N.D.
-
Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. National Institutes of Health. N.D.
-
Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. DigitalCommons@USU. 1996.
-
The era of high-quality chemical probes. PubMed Central. 2020.
-
Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Publications. 2020.
-
Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging. PubMed Central. 2017.
-
Chemical Probes as Essential Tools for Biological Discovery. YouTube. 2020.
-
Labeling protocol for Tubulin, Actin and DNA in living specimens. Abberior. N.D.
-
The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application in Probing Biomolecular Dynamics. Benchchem. 2025.
-
Colchicine Methanethiosulfonate. Santa Cruz Biotechnology. N.D.
-
Colchicine Methanethiosulfonate. LGC Standards. N.D.
-
Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. PubMed. 2020.
-
Colchicine Methanethiosulfonate. Santa Cruz Biotechnology (German). N.D.
-
Colchicine. PubChem. N.D.
-
Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. ResearchGate. 2025.
-
Colchicine Methanethiosulfonate. Pharmaffiliates. N.D.
-
Colchicine: A Review on Chemical Structure and Clinical Usage. PubMed. 2021.
-
Methanethiolation of the liberated cysteine residues of human alpha 2-macroglobulin treated with methylamine generates a derivative with similar functional characteristics as native alpha 2-macroglobulin. PubMed. 1991.
-
Colchicine, (+)-. PubChem. N.D.
-
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. 2019.
-
Chemical structure of Colchicine (PubChem CID: 6167). ResearchGate. N.D.
-
Colchicine, 1-demethyl-. PubChem. N.D.
Sources
- 1. Colchicine: A Review on Chemical Structure and Clinical Usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of a diverse set of colchicine binding site inhibitors in complex with tubulin provide a rationale for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Colchicine Methanethiosulfonate | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
